Methyl aminomethanimidothioate hydroiodide
Overview
Description
Methyl aminomethanimidothioate hydroiodide is a chemical compound with the molecular formula C2H7IN2S and a molecular weight of 218.06 g/mol . It is known for its use in various chemical reactions and applications, particularly in the synthesis of other compounds. The compound is typically found in a solid form and has a melting point of 82°C .
Biochemical Analysis
Biochemical Properties
Methyl aminomethanimidothioate hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme glycine N-methyltransferase, where this compound acts as a methyl donor . This interaction is crucial for the methylation of glycine, leading to the production of sarcosine. Additionally, this compound interacts with thiol-containing proteins, forming stable complexes that can modulate the activity of these proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by acting as a methyl donor in DNA methylation processes, thereby regulating the expression of genes involved in cell cycle control and apoptosis . Furthermore, this compound has been found to enhance cellular metabolism by increasing the production of ATP through its interaction with mitochondrial enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and proteins, altering their activity and function . For example, this compound inhibits the activity of the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission . Additionally, this compound can activate certain transcription factors, such as NF-κB, by promoting their nuclear translocation and binding to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory by increasing neurotransmission . At high doses, this compound can have toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . It is important to carefully control the dosage to avoid adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the urea cycle . In the methionine cycle, it acts as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various methylation reactions . In the urea cycle, this compound is involved in the detoxification of ammonia, leading to the production of urea . These metabolic pathways are essential for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and mitochondria . The compound can also bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of this compound can influence its biological activity and effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications . For example, this compound can be targeted to the mitochondria through a mitochondrial targeting sequence, where it interacts with mitochondrial enzymes to enhance ATP production . Additionally, its localization in the nucleus allows it to participate in DNA methylation and gene regulation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl aminomethanimidothioate hydroiodide can be synthesized through the reaction of methyl isothiocyanate with ammonium iodide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methyl isothiocyanate and ammonium iodide are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Methyl aminomethanimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or amines are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Scientific Research Applications
Methyl aminomethanimidothioate hydroiodide has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of alkyl and acyl guanidines, as well as pyrimidine derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methyl aminomethanimidothioate hydroiodide involves its interaction with nucleophiles and electrophiles. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include enzymes and proteins, where it can inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Methyl isothiocyanate: Similar in structure but lacks the iodide ion.
Thiourea: Contains a similar thiourea group but differs in its substituents.
Methyl thiourea: Similar but with different functional groups.
Uniqueness: Methyl aminomethanimidothioate hydroiodide is unique due to its combination of a thiourea group with an iodide ion, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
methyl carbamimidothioate;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAECSQJSRSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
Record name | Methylthiouronium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
218.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-95-8 | |
Record name | Carbamimidothioic acid, methyl ester, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4338-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylthiouronium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4338-95-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-methylthiouronium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.